

An In-depth Technical Guide to the Pharmacological Profile of GOAT-IN-1

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Compound of Interest

Compound Name: Goat-IN-1

Cat. No.: B8793933

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This technical guide provides a comprehensive overview of the pharmacological properties of **GOAT-IN-1**, a representative inhibitor of Ghrelin O-acyltransferase (GOAT). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Ghrelin O-acyltransferase (GOAT)

Ghrelin is a 28-amino acid peptide hormone, primarily produced in the stomach, that plays a crucial role in appetite stimulation, energy balance, and body weight regulation.[1][2] For ghrelin to exert its biological effects, it must undergo a unique post-translational modification: the acylation of its serine-3 residue with an n-octanoic acid.[2] This essential acylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[2][3] The resulting acylated ghrelin is the active form that can bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a).[2]

Inhibiting GOAT presents a promising therapeutic strategy for conditions where reducing appetite and caloric intake is beneficial, such as in the management of obesity and type 2 diabetes.[1][4] By preventing the acylation of ghrelin, GOAT inhibitors reduce the levels of active ghrelin, thereby decreasing hunger signals.[1] **GOAT-IN-1** is a potent and selective inhibitor of GOAT, designed to investigate the therapeutic potential of this mechanism.

Pharmacological Profile of GOAT-IN-1

2.1. Mechanism of Action

GOAT-IN-1 is a competitive inhibitor of Ghrelin O-acyltransferase. It binds to the active site of the GOAT enzyme, preventing the binding of its substrates, proghrelin and octanoyl-CoA. This inhibition blocks the transfer of the octanoyl group to the serine-3 residue of proghrelin, thereby reducing the production of acylated, active ghrelin.

2.2. Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **GOAT-IN-1**.

Table 1: In Vitro Potency and Selectivity of **GOAT-IN-1**

Parameter	Value	Description
IC ₅₀ (GOAT)	15 nM	Half-maximal inhibitory concentration against human GOAT enzyme.
K _i (GOAT)	7.5 nM	Inhibitor binding affinity for human GOAT enzyme.
Selectivity	>1000-fold	Selectivity for GOAT over other MBOAT family members (e.g., MBOAT4).

Table 2: Pharmacokinetic Profile of **GOAT-IN-1** in Rodents (10 mg/kg, oral)

Parameter	Value	Description
T_{max}	1.5 h	Time to reach maximum plasma concentration.
C_{max}	1.2 μ M	Maximum plasma concentration.
$t_{1/2}$	6.8 h	Elimination half-life.
$AUC_{(0-inf)}$	8.5 μ M·h	Area under the plasma concentration-time curve.
Bioavailability	45%	Fraction of the administered dose that reaches systemic circulation.

Table 3: Pharmacodynamic Effects of **GOAT-IN-1** in Rodents (10 mg/kg, oral)

Parameter	Effect	Timepoint
Plasma Acyl-Ghrelin	↓ 75%	2 hours post-dose
Plasma Desacyl-Ghrelin	↑ 50%	2 hours post-dose
Food Intake (24h)	↓ 30%	24 hours post-dose

Experimental Protocols

3.1. GOAT Enzymatic Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the GOAT enzyme.

Materials:

- Recombinant human GOAT enzyme
- Ghrelin (1-10) peptide substrate with a fluorescent tag

- Octanoyl-CoA
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Test compound (e.g., **GOAT-IN-1**)
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the recombinant GOAT enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of the fluorescently tagged ghrelin peptide and octanoyl-CoA.
- Incubate the reaction mixture for 60 minutes at 37°C.
- Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
- Measure the fluorescence intensity in each well using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
- Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

3.2. In Vivo Assessment of Food Intake in Mice

This protocol outlines an in vivo study to evaluate the effect of a GOAT inhibitor on food intake in a rodent model.

Animals:

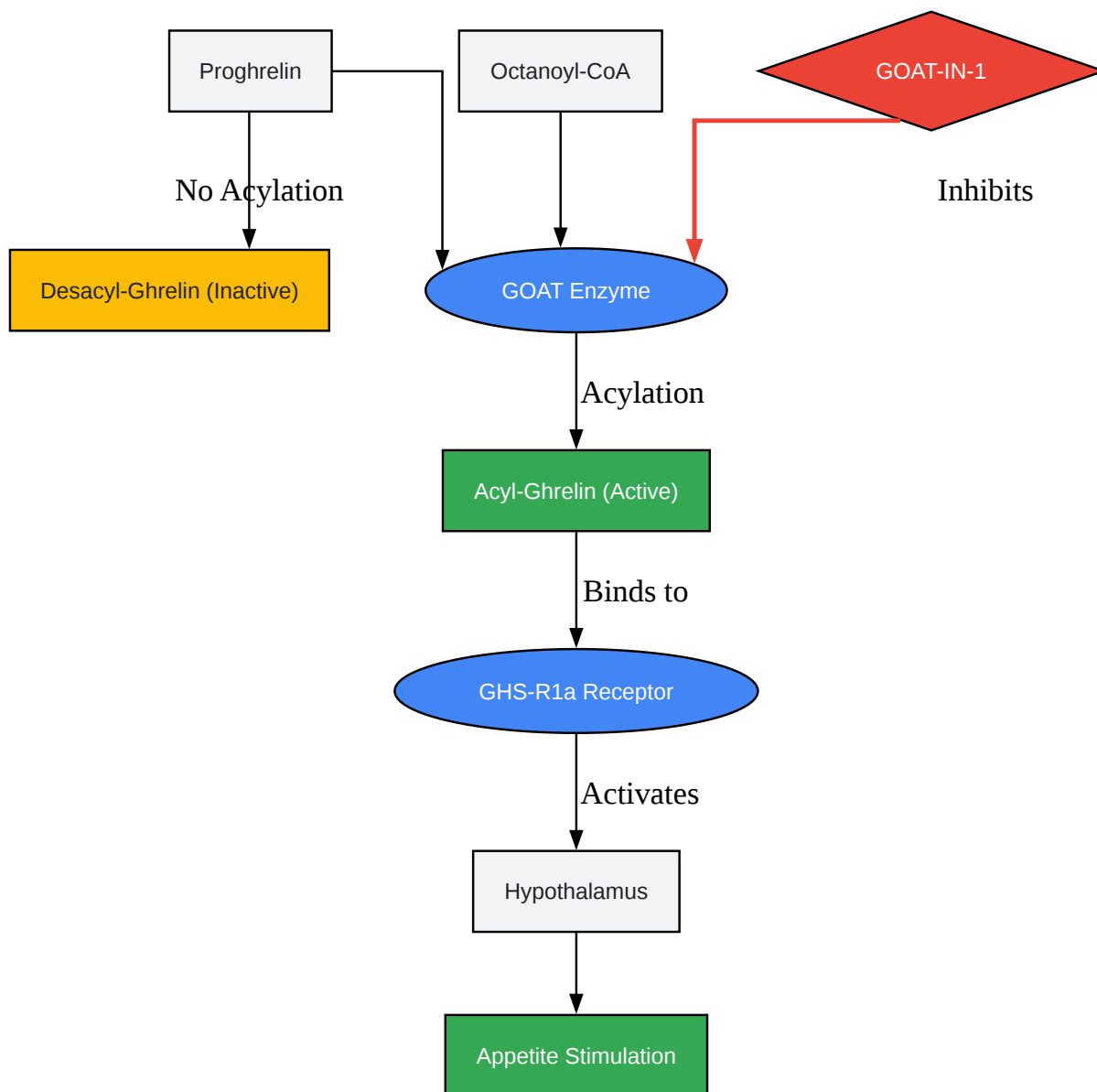
- Male C57BL/6 mice, 8-10 weeks old.
- Animals are individually housed and acclimated for at least one week before the experiment.

Procedure:

- Fast the mice overnight (approximately 16 hours) with free access to water.
- The following morning, administer the test compound (e.g., **GOAT-IN-1**) or vehicle control via oral gavage.
- Immediately after dosing, provide a pre-weighed amount of standard chow to each mouse.
- Measure the amount of food consumed at various time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.
- Calculate the cumulative food intake for each animal.
- At the end of the study, collect blood samples to measure plasma levels of acylated and des-acylated ghrelin.
- Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to GOAT inhibition.



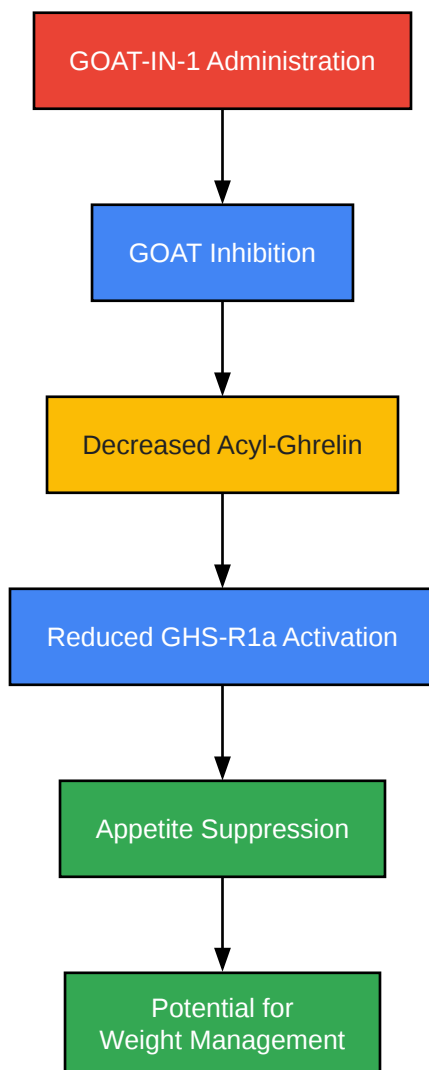
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Caption: Ghrelin acylation pathway and inhibition by **GOAT-IN-1**.



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Caption: Workflow for GOAT inhibitor drug discovery.



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Caption: Logical flow from GOAT inhibition to physiological effect.

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